GSK1838705, also referred to as GSK1838705, GSK 1838705A, GSK 1838705, or by its full chemical name 2-((2-((1-(2-(Dimethylamino)acetyl)-5-methoxyindolin-6-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-6-fluoro-N-methylbenzamide, is a potent, small molecule kinase inhibitor. [, , , , ] Developed by GlaxoSmithKline, it primarily functions as an inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Anaplastic Lymphoma Kinase (ALK). [, , ] Its primary application in scientific research is investigating its potential as an anti-tumor agent in various cancers, including glioma, prostate cancer, multiple myeloma, Ewing's sarcoma, anaplastic large cell lymphoma, and hepatocellular carcinoma. [, , , , , , , , , , , , , , , , ]
GSK1838705A is classified as a kinase inhibitor, specifically targeting the insulin-like growth factor-1 receptor and the insulin receptor. It is also noted for its inhibitory effects on the anaplastic lymphoma kinase. The compound belongs to the chemical class of pyrrolo[2,3-d]pyrimidines, which are characterized by their ability to interfere with cellular signaling pathways involved in tumor growth and survival .
The synthesis of GSK1838705A involves several steps, typically initiated from precursors that include ethanamine derivatives. A notable synthetic route includes the reaction of N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy-ethanamine with appropriate reagents under controlled conditions to yield the final product. The compound is often dissolved in dimethyl sulfoxide for in vitro studies and formulated with sulfobutyl ether β-cyclodextrin for in vivo studies .
The molecular structure of GSK1838705A features a pyrrolo[2,3-d]pyrimidine core, which is crucial for its interaction with target kinases. The compound's structural formula can be represented as follows:
GSK1838705A participates in various chemical reactions primarily involving kinase inhibition. Its action is characterized by:
The mechanism of action of GSK1838705A involves the inhibition of signaling pathways mediated by the insulin-like growth factor-1 receptor and the insulin receptor. By blocking these receptors:
GSK1838705A possesses several notable physical and chemical properties:
GSK1838705A has significant applications in cancer research and therapy:
Research continues into optimizing GSK1838705A for clinical use, including evaluating its efficacy across various cancer types and potential combination therapies that could enhance its therapeutic effects while minimizing side effects.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: